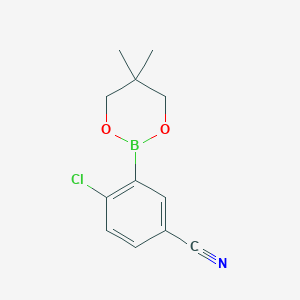
1-Phenoxy-4-(trifluoromethoxy)benzene, 94%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% (1PTFMB) is a novel chemical compound that has recently been developed as a reagent for various synthesis and research applications. It is a fluorinated benzene derivative with one phenoxy group and four trifluoromethoxy groups, and is produced with a purity of 94%. 1PTFMB has been found to be a very useful reagent in organic synthesis, as well as in chemical research and analysis. In
Scientific Research Applications
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% has recently been used in various scientific research applications, such as in the synthesis of organic compounds, the analysis of reaction products, and the investigation of reaction mechanisms. It has also been used in the synthesis of fluorinated compounds, such as benzofluorenes and fluorenes. In addition, 1-Phenoxy-4-(trifluoromethoxy)benzene, 94% has been used in the synthesis of polyfluorinated compounds, such as polyfluoroalkanes and polyfluoroalkenes.
Mechanism of Action
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is a fluorinated benzene derivative with one phenoxy group and four trifluoromethoxy groups. It is believed that the phenoxy group is responsible for the reactivity of the compound, while the trifluoromethoxy groups act as electron-withdrawing groups, thus increasing the reactivity of the compound.
Biochemical and Physiological Effects
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is a novel compound that has recently been developed as a reagent for various synthesis and research applications. However, its biochemical and physiological effects are still not well understood. It is believed that 1-Phenoxy-4-(trifluoromethoxy)benzene, 94% may have some effect on the metabolism of cells, as it is a fluorinated compound. However, further research is needed to understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is a useful reagent for various synthesis and research applications. It has a high purity of 94%, which makes it a suitable reagent for lab experiments. Additionally, it is relatively stable and has a low toxicity, which makes it a safe reagent for use in the laboratory. However, 1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is a relatively expensive reagent and may not be suitable for large-scale synthesis or research applications.
Future Directions
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is a novel compound with many potential applications in scientific research. Future research should focus on further investigating the biochemical and physiological effects of 1-Phenoxy-4-(trifluoromethoxy)benzene, 94%, as well as its potential applications in organic synthesis and chemical research. Additionally, further research should focus on developing more efficient and cost-effective synthesis methods for 1-Phenoxy-4-(trifluoromethoxy)benzene, 94%. Additionally, research should focus on developing new applications for 1-Phenoxy-4-(trifluoromethoxy)benzene, 94%, such as in the synthesis of fluorinated compounds and polyfluorinated compounds. Finally, research should focus on developing new methods for the analysis and characterization of 1-Phenoxy-4-(trifluoromethoxy)benzene, 94%, such as spectroscopic and chromatographic techniques.
Synthesis Methods
1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is synthesized by the reaction of para-fluorobenzaldehyde and 4-trifluoromethoxybenzoyl chloride in the presence of a base, such as potassium carbonate. The reaction is conducted in an aqueous medium at a pH of 7-8 and a temperature of 80-90°C. The reaction produces 1-Phenoxy-4-(trifluoromethoxy)benzene, 94% with a purity of 94%.
properties
IUPAC Name |
1-phenoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCJICOSRJTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
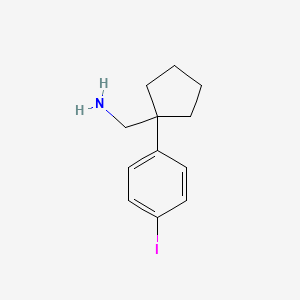
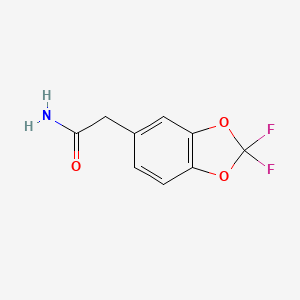
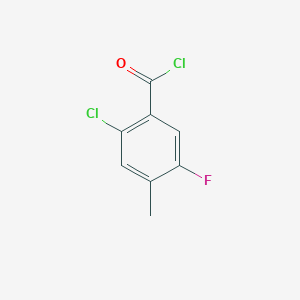
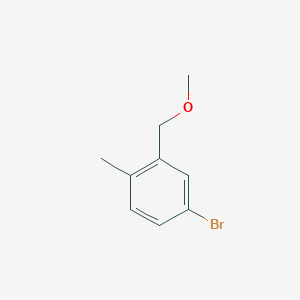
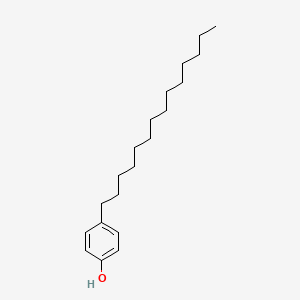
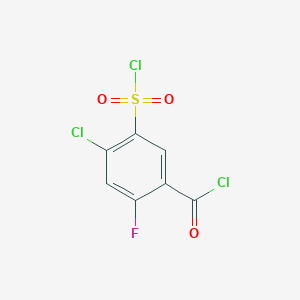
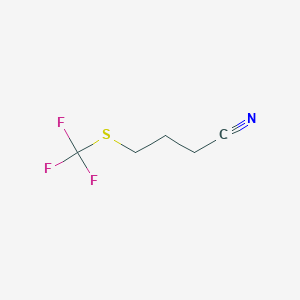

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)

